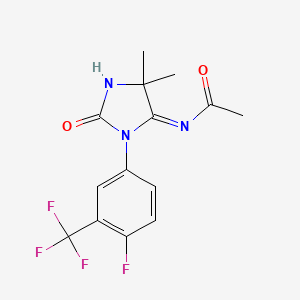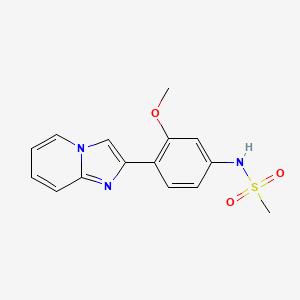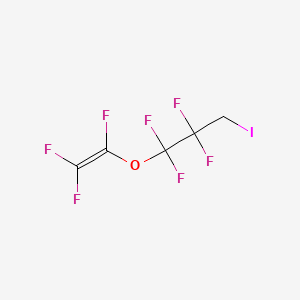
exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core linked to an 8-azabicyclo[3.2.1]octane scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(321)oct-3-yl)benzamide hydrochloride typically involves multiple steps The key steps include the formation of the 8-azabicyclo[32The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial and can be achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions may target the benzamide moiety, potentially converting it to an amine.
Substitution: Substitution reactions can occur at various positions on the benzamide ring or the 8-azabicyclo[3.2.1]octane scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it may be used to study the interactions of benzamide derivatives with biological targets, such as receptors or enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system due to the presence of the 8-azabicyclo[3.2.1]octane scaffold .
Industry: In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- endo-2,3-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl)benzamide hydrochloride
- exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide
Uniqueness: The unique combination of the ethoxy and methoxy groups in exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride distinguishes it from similar compounds. These functional groups may influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research .
Eigenschaften
| 83130-76-1 | |
Molekularformel |
C24H31ClN2O3 |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3-ethoxy-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-29-22-11-7-10-21(23(22)28-2)24(27)25-18-14-19-12-13-20(15-18)26(19)16-17-8-5-4-6-9-17;/h4-11,18-20H,3,12-16H2,1-2H3,(H,25,27);1H |
InChI-Schlüssel |
ITEKJJMFNOKGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





